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molecular formula C21H31NO3 B8458292 tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate

tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate

Cat. No. B8458292
M. Wt: 345.5 g/mol
InChI Key: YRBMAXNRWBQZJI-UHFFFAOYSA-N
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Patent
US07419990B2

Procedure details

A mixture of piperidine 84 (2.94 g, 8.5 mmol) and 10% Pd on carbon (144 mg, 0.65 mmol) in ethanol (10 mL) was hydrogenated at atmospheric pressure for approximately 2 h. The resulting mixture was filtered through a short plug of Celite®, eluting copiously with ethanol. The filtrate was concentrated in vacuo and the crude residue purified by flash chromatography on silica gel (gradient elution; 0%-25% EtOAc/hexanes as eluent) to afford 85 as a colorless oil.
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
144 mg
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]2[CH2:10][CH2:11][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:13][CH:14]=2)=[C:4]([C:22](=[O:25])[CH2:23][CH3:24])[CH:3]=1>C(O)C.[Pd]>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH:9]2[CH2:10][CH2:11][N:12]([C:15]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:16])[CH2:13][CH2:14]2)=[C:4]([C:22](=[O:25])[CH2:23][CH3:24])[CH:3]=1

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
CC1=CC(=C(C=C1C)C=1CCN(CC1)C(=O)OC(C)(C)C)C(CC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
144 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a short plug of Celite®
WASH
Type
WASH
Details
eluting copiously with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue purified by flash chromatography on silica gel (gradient elution; 0%-25% EtOAc/hexanes as eluent)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=C(C=C1C)C1CCN(CC1)C(=O)OC(C)(C)C)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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